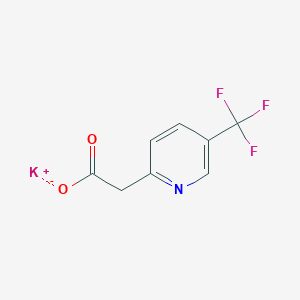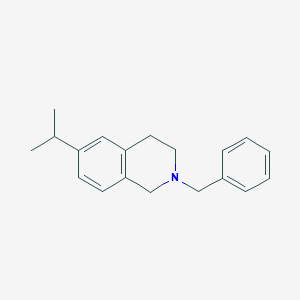
2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural similarity to natural alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . The reaction conditions often include the use of hydrochloric acid at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction to ensure high yield and purity, possibly using continuous flow reactors to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially at the benzylic and isopropyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for benzylic bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl alcohol or benzaldehyde derivatives, while reduction can produce fully saturated tetrahydroisoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and interactions with various biological targets.
Wirkmechanismus
The mechanism of action of 2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors in the nervous system. It may exert its effects by modulating neurotransmitter levels or inhibiting specific enzymes involved in neuroinflammation . The exact pathways and targets are still under investigation, but its structural similarity to natural alkaloids suggests it may interact with similar biological systems .
Vergleich Mit ähnlichen Verbindungen
- 2-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 6-Nitro-1,2,3,4-tetrahydroisoquinoline
Comparison: 2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both benzyl and isopropyl groups, which may enhance its biological activity and specificity compared to other tetrahydroisoquinoline derivatives . The isopropyl group can influence the compound’s lipophilicity and ability to cross biological membranes, potentially making it more effective in certain applications .
Eigenschaften
Molekularformel |
C19H23N |
|---|---|
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
2-benzyl-6-propan-2-yl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23N/c1-15(2)17-8-9-19-14-20(11-10-18(19)12-17)13-16-6-4-3-5-7-16/h3-9,12,15H,10-11,13-14H2,1-2H3 |
InChI-Schlüssel |
VWUVUYLRZYSZIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(CN(CC2)CC3=CC=CC=C3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13663647.png)
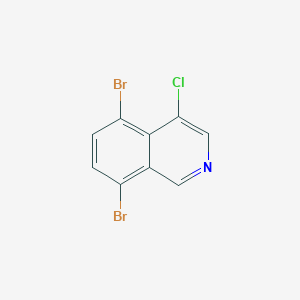
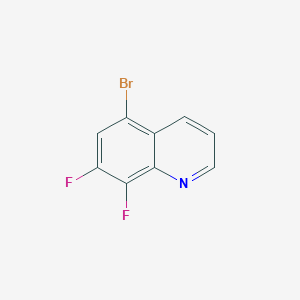
![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
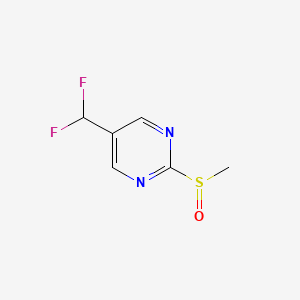
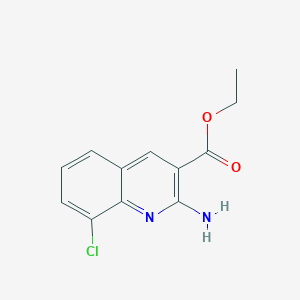
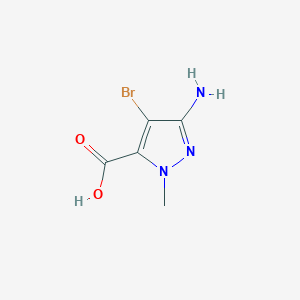
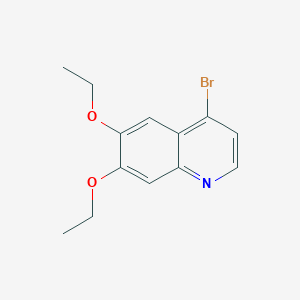
![2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663695.png)
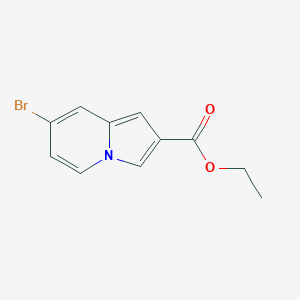
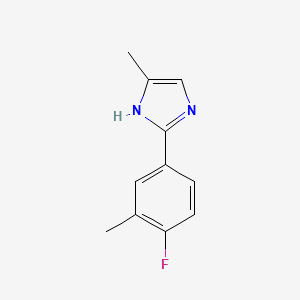
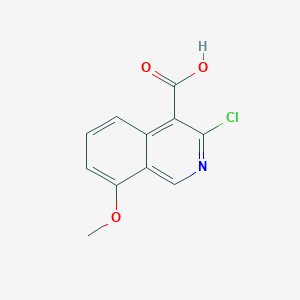
![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)
